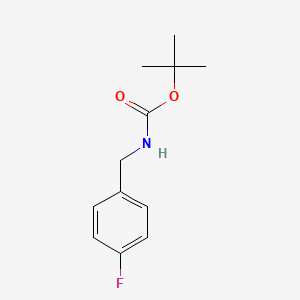

tert-Butyl (4-fluorobenzyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

tert-butyl N-[(4-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |

InChI Key |

WVVOFXZIUIAPGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Profile and Synthetic Utility of N-Boc-4-fluorobenzylamine: A Technical Monograph

Executive Summary & Chemical Identity

N-Boc-4-fluorobenzylamine (systematically tert-butyl (4-fluorobenzyl)carbamate) is a protected amine intermediate critical in medicinal chemistry. It serves as a stable, lipophilic building block for introducing the 4-fluorobenzyl motif—a pharmacophore often used to block metabolic oxidation at benzylic positions while modulating pKa and membrane permeability.

This guide details its physicochemical properties, a validated synthesis protocol, and analytical characterization standards.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-Boc-4-fluorobenzylamine |

| CAS Registry Number | 153903-23-2 |

| Molecular Formula | C₁₂H₁₆FNO₂ |

| Molecular Weight | 225.26 g/mol |

| Physical State | White to off-white solid (low melting) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O |

| LogP (Predicted) | ~2.8 (Lipophilic) |

Structural Representation (DOT)

Caption: Structural decomposition highlighting the orthogonal Boc protecting group and the metabolically stable 4-fluorophenyl moiety.

Validated Synthesis Protocol

The synthesis of N-Boc-4-fluorobenzylamine is a standard nucleophilic substitution where the primary amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). The following protocol ensures high yield (>90%) and purity by controlling pH and removing unreacted amine.

Reaction Mechanism & Logic

-

Reagents: 4-Fluorobenzylamine (Nucleophile), Boc₂O (Electrophile), Triethylamine (Base).

-

Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.

-

Causality: The base (Et₃N) neutralizes the proton released during the attack, driving the equilibrium forward. The evolution of CO₂ (if using carbonate bases) or simple stability of the carbamate makes this irreversible under basic conditions.

Step-by-Step Methodology

Materials:

-

4-Fluorobenzylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

DCM (Anhydrous preferred)

-

1M HCl (for workup)[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzylamine (e.g., 10 mmol) in DCM (30 mL).

-

Base Addition: Add Et₃N (15 mmol) to the solution. Cool to 0°C in an ice bath to control the exotherm of the subsequent step.

-

Boc Protection: Dropwise add a solution of Boc₂O (11 mmol) in DCM (5 mL). Note: Gas evolution may occur if moisture is present.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting amine spot (polar, near baseline) should disappear.

-

Quench & Workup (Crucial Step):

-

Wash the organic layer with 1M HCl (2 x 15 mL). Why? This protonates any unreacted starting amine, forcing it into the aqueous layer, purifying the product without chromatography.

-

Wash with Saturated NaHCO₃ (to remove excess acid) and Brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The product typically solidifies upon drying or standing.

Synthesis Workflow Diagram

Caption: Optimized workflow for Boc-protection emphasizing the acid wash step for purification.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized molecule, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20–7.28 (m, 2H): Aromatic protons meta to fluorine (overlap with solvent often, but distinct multiplet).

-

δ 6.98–7.05 (t, J ≈ 8.7 Hz, 2H): Aromatic protons ortho to fluorine (characteristic triplet splitting due to H-F coupling).

-

δ 4.85 (br s, 1H): Carbamate NH (broad, exchangeable).

-

δ 4.28 (d, J ≈ 5.8 Hz, 2H): Benzylic CH₂ (couples to NH).

-

δ 1.45 (s, 9H): Boc tert-butyl group (strong singlet).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -115.0 to -116.0 (m): Single distinct peak indicating mono-fluorination.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ions:

-

[M+Na]⁺ = 248.26 (Sodium adduct, very common for Boc compounds).

-

[M+H-Boc]⁺ = 126.1 (Loss of protecting group, fragment corresponding to 4-fluorobenzylamine).

-

Applications in Drug Discovery

The N-Boc-4-fluorobenzylamine scaffold is not merely a protected intermediate; it represents a strategic choice in Structure-Activity Relationship (SAR) studies.

-

Metabolic Stability: The fluorine atom at the para position blocks P450-mediated hydroxylation, a common metabolic soft spot in benzylamines.

-

Lipophilicity Tuning: The fluorine substitution increases logP compared to the parent benzylamine, enhancing blood-brain barrier (BBB) penetration in CNS drug programs.

-

Orthogonal Protection: The Boc group allows for modification of the aromatic ring (e.g., lithiation or cross-coupling) without affecting the amine, before being removed with TFA or HCl/Dioxane.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]

-

Organic Syntheses. Protection of Amines with Boc₂O. (General Protocol Reference). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of tert-Butyl (4-fluorobenzyl)carbamate Under Basic Conditions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its general stability to a wide range of nucleophilic and basic conditions, while being readily cleaved by acid.[1][2][3] This perceived stability, however, is not absolute. This guide provides a detailed examination of the stability of a specific Boc-protected amine, tert-butyl (4-fluorobenzyl)carbamate, under basic conditions. We will delve into the mechanistic underpinnings of base-mediated Boc cleavage, present a framework for systematic stability evaluation, and offer field-proven insights to guide experimental design. Understanding the precise limits of Boc group stability is critical for preventing undesired deprotection, thereby ensuring the integrity of synthetic pathways and maximizing yields in complex molecule synthesis.

Introduction: The Role and Assumed Stability of the Boc Group

In multistep organic synthesis, particularly within peptide synthesis and pharmaceutical drug development, the selective protection and deprotection of functional groups is paramount.[4][5][6] The Boc group is one of the most common protecting groups for amines due to its ease of installation and clean, acid-labile removal.[7][8] It is generally considered stable to bases, nucleophiles, and reductive conditions, making it an excellent orthogonal partner to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][9]

However, the assumption of universal base stability can be a critical oversight. Certain structural features within the substrate, coupled with specific reaction conditions (base strength, solvent, temperature), can lead to significant cleavage of the Boc group.[10] For this compound, the presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the acidity of the carbamate proton, potentially increasing its susceptibility to base-mediated decomposition. This guide will explore this phenomenon in detail.

Mechanistic Pathways of Base-Mediated Boc Deprotection

While acid-catalyzed deprotection proceeds via a stable tert-butyl cation, the mechanism under basic conditions is fundamentally different.[11] For primary or secondary carbamates like the one , the predominant pathway is an Elimination Unimolecular Conjugate Base (E1cB) mechanism.[12]

The E1cB Mechanism consists of two key steps:

-

Deprotonation: A base abstracts the acidic proton from the carbamate nitrogen, forming a resonance-stabilized carbamate anion (the conjugate base). This is typically the initial and often reversible step. The rate of this step is influenced by the pKa of the N-H bond, which can be lowered by electron-withdrawing groups on the adjacent benzyl moiety.

-

Elimination: The carbamate anion undergoes elimination, where the nitrogen lone pair facilitates the cleavage of the carbonyl-oxygen bond. This results in the formation of a transient isocyanate intermediate, along with the tert-butoxide anion. The isocyanate is then rapidly hydrolyzed by any available water or alcohol in the medium to yield the free amine, 4-fluorobenzylamine, and carbon dioxide.

This mechanism is promoted by factors that stabilize the anionic intermediate, such as electron-withdrawing substituents.[10]

Experimental Framework for Stability Assessment

To quantify the stability of this compound, a systematic screening of various basic conditions is essential. The following protocol provides a robust, self-validating system for this purpose.

Detailed Protocol: Base Stability Screening

Objective: To determine the percent decomposition of this compound when exposed to different bases over a defined time period at a set temperature.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Methanol (MeOH))

-

Bases: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium methoxide (NaOMe)

-

Internal standard (e.g., dodecane, undecane, or another stable, non-reactive compound)

-

Reaction vials, magnetic stir bars

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent (e.g., 10 mg/mL substrate, 1 mg/mL internal standard).

-

Causality Note: Using an internal standard is crucial for accurate quantification, as it corrects for variations in sample injection volume and detector response.

-

-

Reaction Setup: In separate labeled vials, add a magnetic stir bar and 1 mL of the stock solution.

-

Base Addition: To each vial, add the respective base. Use a range of concentrations (e.g., 0.1 M, 1.0 M). For a solid base like K₂CO₃, add the corresponding molar equivalent. Include a control vial with no base added.

-

Causality Note: The control sample is essential to confirm that any observed decomposition is due to the base and not thermal degradation or reaction with the solvent.

-

-

Reaction Conditions: Seal the vials and place them in a temperature-controlled heating block (e.g., 25 °C and 50 °C). Stir the reactions for a set time (e.g., 24 hours).

-

Quenching and Sample Preparation: After the specified time, take a 100 µL aliquot from each vial. Quench the reaction by adding it to a vial containing 900 µL of a mild acidic buffer (e.g., pH 5 acetate buffer) to neutralize the base.

-

Causality Note: Quenching stops the reaction, ensuring the analysis reflects the stability at the specific time point.

-

-

Analysis: Analyze the quenched samples by HPLC or GC. Calculate the ratio of the peak area of the starting material to the peak area of the internal standard.

Data Analysis and Interpretation

The percent decomposition can be calculated using the following formula:

% Decomposition = (1 - (Area_Ratio_Sample / Area_Ratio_Control)) * 100

Where Area_Ratio is the peak area of the substrate divided by the peak area of the internal standard.

Expected Data and Discussion

The results of the stability screen can be summarized in a table for clear comparison.

| Base (1.0 M) | Solvent | Temperature (°C) | Time (h) | % Decomposition (Hypothetical) |

| None (Control) | THF | 50 | 24 | 0% |

| K₂CO₃ | THF | 50 | 24 | < 5% |

| NaOH | MeOH | 25 | 24 | ~10-15% |

| NaOH | MeOH | 50 | 24 | > 50% |

| NaOMe | MeOH | 25 | 24 | > 90% |

| DBU | THF | 25 | 24 | ~5-10% |

Discussion of Hypothetical Results:

-

Weak inorganic bases like K₂CO₃ are expected to cause minimal decomposition, especially in aprotic solvents like THF.

-

Strong hydroxide bases like NaOH will likely cause significant decomposition, which is exacerbated by higher temperatures. The use of a protic solvent like methanol can also accelerate the decomposition of the isocyanate intermediate.

-

Strong alkoxide bases like NaOMe are expected to be the most aggressive, leading to rapid cleavage even at room temperature.

-

Organic bases like DBU, while strong, may show moderate lability, influenced by steric factors and the specific solvent system.

This systematic approach provides a clear operational window, guiding the choice of reagents for subsequent synthetic steps.

Practical Recommendations for Synthetic Chemists

Based on the mechanistic understanding and experimental framework, here are actionable recommendations:

-

Avoid Strong Alkoxides: For synthetic steps requiring a base where the Boc group on a benzylamine must survive, strongly nucleophilic and potent bases like sodium methoxide or sodium ethoxide should be avoided entirely.

-

Favor Weak Inorganic Bases: When possible, use milder inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃, especially at ambient temperatures.

-

Temperature Control is Key: If a stronger base is unavoidable, conduct the reaction at the lowest possible temperature (e.g., 0 °C or below) to minimize the rate of Boc cleavage.

-

Consider Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like DBU or diisopropylethylamine (DIPEA) are generally safer choices than alkoxides, though stability should still be verified.

-

When in Doubt, Test It Out: If your synthesis involves prolonged exposure to basic conditions not covered here, performing a simple stability test as outlined in Section 3.0 is a prudent investment of time that can prevent catastrophic yield loss in later stages.

Conclusion

The tert-butyloxycarbonyl group, while robust, is not impervious to basic conditions. The stability of this compound is a function of base strength, temperature, solvent, and time. An E1cB-type mechanism, facilitated by the deprotonation of the carbamate nitrogen, governs its decomposition. For drug development professionals and synthetic chemists, a proactive and systematic evaluation of protecting group stability under planned reaction conditions is not merely an academic exercise but a critical component of efficient and reliable route development. By understanding the chemical principles and employing rigorous experimental validation, the risks of unintended deprotection can be effectively mitigated.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ResearchGate. (2015). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]

-

WordPress. (n.d.). Bases. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: A general authoritative text, no direct URL available for the full text).

-

ResearchGate. (2004). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of tert-Butyl (4-fluorobenzyl)carbamate

Executive Summary

This application note details a high-efficiency, green protocol for the protection of 4-fluorobenzylamine using di-tert-butyl dicarbonate (

The protocol described herein utilizes the dielectric heating properties of microwave irradiation to accelerate the reaction to <10 minutes under solvent-free or minimal-solvent (ethanol) conditions, achieving yields >95%. This method is optimized for medicinal chemistry workflows requiring rapid generation of fluorinated intermediates.

Scientific Foundation & Mechanism

The Chemistry

The synthesis involves the nucleophilic attack of the primary amine (4-fluorobenzylamine) onto the carbonyl carbon of the di-tert-butyl dicarbonate (

Key Mechanistic Insight:

Microwave irradiation is particularly effective here because the transition state is more polar than the ground state. According to the Hughes-Ingold rules , a transition state with higher charge separation is stabilized by the dipole-dipole interactions facilitated by the oscillating electric field of the microwave, thereby lowering the activation energy (

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the Boc-protection of 4-fluorobenzylamine.[1]

Experimental Protocol

Materials & Reagents[2][3]

-

Substrate: 4-Fluorobenzylamine (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Solvent: Ethanol (Green alternative) or Neat (Solvent-free)

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with pressure-sealed vials.

Safety: Pressure Management

CRITICAL WARNING: The reaction generates

gas as a byproduct.

Vessel: Use only manufacturer-certified pressure vials (10 mL or 30 mL).

Headspace: Do not fill the vial more than 50% volume to allow for gas expansion.

Pressure Limit: Set the instrument safety cut-off to 15 bar (217 psi).

Step-by-Step Procedure

Workflow Diagram:

Figure 2: Operational workflow for microwave synthesis.

Detailed Steps:

-

Charge: In a 5 mL microwave vial, add 4-fluorobenzylamine (125 mg, 1.0 mmol).

-

Add Reagent: Add

(240 mg, 1.1 mmol). If the mixture is solid/viscous, add 0.5 mL of Ethanol to create a slurry. Note: Neat reactions are faster but require careful temperature monitoring. -

Seal: Cap the vial immediately.

-

Microwave Parameters:

-

Temperature: 60°C

-

Hold Time: 5:00 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Absorption Level: Normal

-

-

Post-Reaction: Allow the vessel to cool to room temperature.

-

Vent: Carefully insert a needle through the septum to release the built-up

pressure before uncapping. -

Purification: The reaction is often quantitative. If purification is needed, dilute with Ethyl Acetate (10 mL), wash with 5% Citric Acid (to remove any unreacted amine), dry over

, and concentrate in vacuo.

Results & Analysis

Yield Comparison

The microwave method demonstrates superior efficiency compared to conventional thermal heating.[2]

| Parameter | Conventional Method | Microwave Method (This Protocol) |

| Temperature | 25°C (RT) or Reflux | 60°C |

| Time | 4 - 12 Hours | 5 Minutes |

| Solvent | DCM / TEA | Ethanol or Neat |

| Yield | 85 - 92% | 96 - 99% |

| Atom Economy | Lower (Solvent waste) | High (Green Chemistry) |

Analytical Data (Self-Validating)

To validate the synthesis, compare your product against these standard NMR characteristics for this compound.

NMR (400 MHz,- 7.28 – 7.20 (m, 2H): Aromatic protons (meta to F).

- 7.05 – 6.98 (m, 2H): Aromatic protons (ortho to F). Note: Look for roof-effect splitting due to Fluorine coupling.

- 4.90 (br s, 1H): Carbamate NH . Broad singlet, exchangeable.

-

4.28 (d,

-

1.46 (s, 9H):

- -115.5 (m): Single peak corresponding to the aromatic fluorine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Vessel Failure / Leak | Excessive | Reduce scale or increase vial size. Ensure <50% fill volume. |

| Low Yield | Thermal degradation of Boc group.[3] | Do not exceed 80°C. Boc groups are thermally labile >100°C in acidic/polar media. |

| Solidification | Product crystallizing during reaction. | Add small amount of EtOH or MeOH (0.5 - 1 mL) to maintain solution phase. |

References

-

Varma, R. S. (1999).[4] Solvent-free synthesis of heterocyclic compounds using microwaves.[4][5] Journal of Heterocyclic Chemistry, 36(6), 1565-1571. Link

-

Kappe, C. O. (2004).[3] Controlled microwave heating in modern organic synthesis.[3][2][6] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Biotage Application Note. Microwave-Assisted Deprotection of Boc-Protected Amines. (Adapted methodology for protection). Link

-

Common Organic Chemistry. Boc Protection Mechanism and Safety.Link

Sources

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. ijcea.org [ijcea.org]

- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 5. Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-fluorobenzyl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl (4-fluorobenzyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging chemical transformation. Here, we will delve into the intricacies of the reaction, providing field-proven insights and evidence-based solutions to enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields in the Boc protection of 4-fluorobenzylamine are a frequent challenge. Several factors can contribute to this issue, ranging from reagent quality to reaction conditions.

Possible Causes and Solutions:

-

Incomplete Reaction: The reaction between 4-fluorobenzylamine and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.

-

Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion of the starting material.

-

Poor Quality Reagents: The purity of 4-fluorobenzylamine and Boc₂O is paramount.

-

Solution: Ensure that the 4-fluorobenzylamine is free of impurities and that the Boc₂O has not hydrolyzed due to improper storage. Boc₂O is sensitive to moisture.[3]

-

-

Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants.

-

Solution: Use a magnetic stirrer that provides vigorous agitation, especially if the reaction is biphasic.

-

-

Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

-

Solution: While various solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, a mixture of dioxane and water is often effective, especially when using an inorganic base like sodium hydroxide.[2] For weakly nucleophilic aromatic amines, alcoholic solvents like methanol can enhance the reaction rate.[4]

-

Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

The formation of byproducts is a common cause of reduced yield and can complicate the purification process.

Common Side Products and Mitigation Strategies:

-

Di-Boc Protected Amine: While less common with primary amines under standard conditions, over-reaction can lead to the formation of a di-Boc derivative, especially if the reaction is heated for an extended period with a large excess of Boc₂O.

-

Mitigation: Use a controlled stoichiometry of Boc₂O (around 1.1 equivalents) and monitor the reaction closely to stop it upon completion.

-

-

Urea Formation: If the Boc₂O has degraded to isocyanate, this can react with the starting amine to form a urea byproduct.

-

Mitigation: Use fresh, high-quality Boc₂O. Store it in a cool, dry place.

-

-

tert-Butanol and Carbon Dioxide: These are the primary byproducts of the reaction.[2]

Question 3: The purification of my product by column chromatography is difficult. Are there alternative methods?

Purification can be challenging if the polarity of the product and starting material are similar.

Purification Strategies:

-

Optimized Column Chromatography:

-

Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.

-

Solvent Selection: Experiment with different solvent systems, such as hexane/ethyl acetate or ethanol/water, to find a suitable one for recrystallization.

-

-

Aqueous Work-up: A thorough aqueous work-up can remove many impurities.

-

Procedure: After the reaction is complete, dilute the mixture with a suitable organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[1] This will remove any unreacted amine and the basic catalyst.

-

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

What is the most common and efficient method for synthesizing this compound?

The most widely used and generally efficient method is the reaction of 4-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9] This reaction is a type of nucleophilic acyl substitution.[10]

Typical Reaction Conditions:

| Reagent/Condition | Typical Range/Value | Reference |

| 4-fluorobenzylamine | 1.0 equivalent | [2] |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | [2] |

| Base (e.g., Triethylamine, DIPEA, NaOH) | 1.2 - 2.0 equivalents | [2] |

| Solvent | DCM, THF, Acetonitrile, Dioxane/Water | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 1 - 12 hours | [2] |

What is the mechanism of the Boc protection of 4-fluorobenzylamine?

The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[2][5]

Mechanism Steps:

-

The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks an electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate.[2][5]

-

This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[10]

-

The tert-butyl carbonate is unstable and decomposes into tert-butanol and carbon dioxide.[2]

-

The base present in the reaction mixture deprotonates the positively charged nitrogen, yielding the final product, this compound.[2]

What are the critical safety precautions to consider during this synthesis?

-

Di-tert-butyl dicarbonate (Boc₂O): While generally considered safe, it can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Many of the organic solvents used (DCM, THF, acetonitrile) are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.

-

Bases: Bases like triethylamine and DIPEA are corrosive and have strong odors. Sodium hydroxide is a strong caustic. Handle with care and appropriate PPE.

-

Gas Evolution: The reaction produces carbon dioxide gas.[10] Ensure the reaction vessel is not a closed system to avoid pressure buildup.

How can I effectively monitor the progress of the reaction?

-

Thin Layer Chromatography (TLC): This is a simple and effective method. Spot the reaction mixture alongside the starting amine on a TLC plate. The product, being less polar than the amine, will have a higher Rf value.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the presence of the product by its mass and monitoring the disappearance of the starting material.[1]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

-

Dissolution: Dissolve 4-fluorobenzylamine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

-

Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents) to the stirred solution.[2]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents) to the stirring solution at room temperature.[2]

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).[1]

-

Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[6]

Visualizing the Workflow

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield: A Decision Tree

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (2017-04-05). Available from: [Link]

-

tert-Butyl carbamate - PMC. Available from: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. Available from: [Link]

-

The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC - NIH. (2014-06-05). Available from: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

-

Di-tert-butyl dicarbonate - YouTube. (2015-10-25). Available from: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available from: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available from: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (2024-03-22). Available from: [Link]

-

DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available from: [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. (2021-02-08). Available from: [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available from: [Link]

-

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate | C14H20FNO3 - PubChem. Available from: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

t -Butyl carbamate - ResearchGate. Available from: [Link]

-

tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 - PubChem. Available from: [Link]

-

Continuous synthesis of tert-butyl peroxypivalate using a single-channel microreactor equipped with orifices as emulsification units - PubMed. (2011-03-21). Available from: [Link]

-

tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 - PubChem. Available from: [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC - PubMed Central. (2020-10-29). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

Optimizing column chromatography for N-Boc-4-fluorobenzylamine purification

Technical Support Center: N-Boc-4-fluorobenzylamine Purification

Case ID: PUR-NBOC-4FBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of N-Boc-4-fluorobenzylamine (

This is not a standard textbook protocol; it is a troubleshooting framework designed for high-purity isolation (>98%).

Module 1: Pre-Chromatography Diagnostics

Before packing your column, you must characterize the crude mixture. Blind chromatography is the leading cause of yield loss for Boc-protected amines.

Visualization Strategy (TLC)

The 4-fluorobenzyl moiety provides UV activity, but relying solely on UV (254 nm) is dangerous because

-

Primary Method: UV Absorption (254 nm). The product will show a distinct dark spot due to the aromatic ring.

-

Secondary Method (Critical): Ninhydrin with High Heat.

-

Protocol: Dip the plate in Ninhydrin stain. Heat with a heat gun at maximum setting until the plate is hot.

-

Mechanism:[1] Standard Ninhydrin does not stain Boc-amines at room temperature. High heat cleaves the acid-labile Boc group in situ on the acidic silica plate, releasing the free amine, which then reacts to form the purple Ruhemann’s purple complex.

-

Result: Product = Purple (after heating).

= Invisible. Free amine = Purple (immediate/low heat).

-

-

Alternative: Iodine Chamber (

). Stains both the product and the lipophilic

The "Scavenger" Bypass (Pro-Tip)

Issue:

-

Step: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess Boc) to the reaction mixture 30 minutes before workup.

-

Logic: DMAPA reacts rapidly with

to form a highly polar, basic urea. -

Result: This urea is easily removed during the acidic aqueous wash (1M HCl or Citric Acid) or stays at the baseline of your column.

Module 2: The Separation Protocol

Stationary Phase & Stability

Silica gel is weakly acidic (

-

Recommendation: If your crude has been sitting on silica for >2 hours, or if you observe streaking:

-

Neutralization: Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA).

-

Loading: Use Dry Loading . Dissolve crude in minimal DCM, add silica (1:2 ratio), rotovap to dryness, and load the powder. This prevents "band broadening" caused by wet-loading with strong solvents like DCM.

-

Mobile Phase Optimization

N-Boc-4-fluorobenzylamine is lipophilic. Avoid DCM/MeOH mixtures, which are too strong and offer poor selectivity for this carbamate.

Recommended System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2][3]

| Gradient Step | Composition (Hex:EtOAc) | Target Component | Rf (Approx) |

| Equilibration | 100:0 | - | - |

| Elution A | 95:5 | ~0.6 - 0.8 | |

| Elution B | 90:10 (10:1) | Product | 0.25 - 0.35 |

| Flush | 50:50 | Polar Byproducts | < 0.1 |

Module 3: Troubleshooting Logic (FAQs)

Q1: My product is co-eluting with a UV-inactive spot (likely

-

Diagnosis: You skipped the scavenger step (Module 1.2).

-

Fix: If you are already running the column, switch to a purely isocratic run of 97:3 Hex:EtOAc . The

moves significantly faster in very non-polar systems. Collect small fractions. -

Future Prevention: Use the DMAPA scavenger or wash the organic reaction layer with dilute aqueous imidazole, which also consumes

.

Q2: The product spot on TLC is "streaking" or looks like a comet.

-

Cause: This is classic amine interaction with silanol groups (

). Even though the nitrogen is protected, the carbamate proton can still H-bond, or partial deprotection has occurred. -

Fix: Add 0.5% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites.

-

Caution: TEA is high boiling. You must rotovap your fractions thoroughly or wash the combined organic fractions with buffer to remove TEA traces for NMR purity.

-

Q3: I see two spots for my product in NMR (

-

Diagnosis: This is likely Rotamers , not impurities. The N-Boc bond has restricted rotation, often showing split peaks (e.g., 3:1 ratio) in NMR at room temperature.

-

Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is pure. Do not re-column.

Module 4: Workflow Visualization

Figure 1: Decision matrix for purification. Note the critical "Scavenge" step to minimize chromatographic difficulty.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[4][5][6] Synth. 2025, 102, 276–302.[3] [Link]

-

J. Org. Chem. Selective Removal of N-BOC Protective Group Using Silica Gel.[7][8] (Context on silica acidity). [Link]

-

Common Chemistry (CAS). 4-Fluorobenzylamine Physical Properties. [Link][9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]

- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]

Preventing side reactions during alkylation of fluorobenzyl carbamates

Ticket ID: FBC-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You are accessing this guide because you are encountering yield losses or impurity profiles during the

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges imposed by the fluorine substituent.

Module 1: Critical Reaction Parameters (The "Why")

Before troubleshooting, validate your system against these core mechanistic principles. The fluorine atom on the benzyl ring is not inert; it fundamentally alters the stability of your protecting group.

The Fluorine Inductive Effect & Benzylic Lability

The presence of fluorine (especially at ortho or para positions) on the benzyl ring exerts a strong electron-withdrawing effect (

-

Consequence: The benzylic protons (

) become more acidic than in non-fluorinated benzyl carbamates (Cbz). -

Risk: Using strong bases (e.g., NaH, LiHMDS) can lead to benzylic deprotonation , causing fragmentation of the protecting group or E1cB-like elimination.

The Trap

If your fluorobenzyl group is polyfluorinated (e.g., pentafluorobenzyl) or has additional electron-withdrawing groups (

-

Risk: Hard nucleophiles or bases (like hydroxides generated from wet solvents) can displace the fluorine atom, creating complex impurity mixtures.

The "Hard" vs. "Soft" Base Dilemma

-

Hard Bases (NaH, KH): Fast deprotonation but high risk of elimination (of the alkyl halide) and carbamate hydrolysis.

-

Soft/Buffered Bases (

,

Module 2: Visualizing the Failure Points

The following diagram illustrates the competing pathways in your reaction vessel. Your goal is to maximize Path A while suppressing Paths B, C, and D.

Figure 1: Competing reaction pathways. Path A is favored by the "Cesium Effect" and phase transfer catalysis, while Paths B, C, and D are triggered by aggressive conditions.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I am seeing significant amounts of the parent amine (loss of carbamate). Is my base too strong?

Diagnosis: Likely Base-Mediated Hydrolysis . If you are using NaH or KOH , you are generating hydroxide ions upon contact with trace moisture, which attacks the carbonyl of the carbamate. The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic, accelerating this hydrolysis compared to standard Cbz groups.

Corrective Action:

-

Switch to Anhydrous Conditions: Ensure solvents (DMF, MeCN) are

ppm water. -

Change Base: Switch to Cesium Carbonate (

) . The "Cesium Effect" allows for higher solubility in organic solvents and forms a looser ion pair with the carbamate anion, promoting alkylation over hydrolysis [1].

Q2: My alkyl halide is disappearing, but I'm not getting product. I see gaseous evolution.

Diagnosis: Elimination (E2) of the Alkylating Agent . This occurs when the base acts as a proton scavenger on the alkyl halide rather than a nucleophile. This is common with secondary alkyl halides (e.g., isopropyl iodide) or when using strong, bulky bases.

Corrective Action:

-

Lower Temperature: Run the reaction at

to RT. Elimination is entropically favored at high heat. -

Use a Phase Transfer Catalyst (PTC): Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the reaction at lower temperatures by solubilizing the carbonate base, making the

-alkylation rate faster than the E2 elimination rate [2].

Q3: I see a new spot on TLC that retains the carbamate but has lost the fluorine signal in NMR.

Diagnosis: Nucleophilic Aromatic Substitution (

Corrective Action:

-

Avoid DMSO: DMSO stabilizes charged intermediates (Meisenheimer complexes) that facilitate

. Switch to Acetonitrile (MeCN) or THF . -

Base Switch: Use a non-nucleophilic organic base like BEMP or TBD (Triazabicyclodecene) if inorganic carbonates fail, though

is usually safe.

Module 4: The Optimized Protocol (Gold Standard)

This protocol utilizes the Cesium Carbonate/TBAI system, which is widely regarded as the most chemoselective method for carbamate alkylation, minimizing side reactions associated with fluorinated substrates [1][3].

Reagents Table

| Component | Equivalents | Role | Notes |

| Fluorobenzyl Carbamate | 1.0 | Substrate | Dry under vacuum for 1h prior. |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Alkyl Iodides > Bromides. Avoid Chlorides. |

| 2.0 | Base | Must be anhydrous/finely ground. | |

| TBAI | 0.1 (10 mol%) | Catalyst | Phase Transfer Catalyst. |

| Acetonitrile (MeCN) | [0.1 M] | Solvent | Preferred over DMF for easier workup. |

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solubilization: Dissolve the Fluorobenzyl Carbamate (1.0 equiv) in anhydrous MeCN (

M concentration). -

Base Addition: Add

(2.0 equiv) and TBAI (0.1 equiv) in one portion.-

Checkpoint: The suspension should be stirred vigorously.[1] Poor stirring leads to heterogeneous "hotspots" and lower yields.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 4–12 hours.

-

Note: Only heat to

if the alkyl halide is unreactive (e.g., steric hindrance). Do not exceed

-

-

Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate.

-

Purification: The residue usually requires minimal purification (flash chromatography) compared to NaH methods.

Module 5: Decision Logic for Base Selection

Use this logic flow to determine if you need to deviate from the Gold Standard protocol.

Figure 2: Logic flow for base selection. Note that NaH is reserved only for sterically hindered substrates where milder bases fail to deprotonate the carbamate.

References

-

Salvatore, R. N., et al. (2001). "Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs2CO3 and TBAI." Tetrahedron Letters, 42(10), 1799-1802.

-

Fletcher, S. (2010). "The cesium effect: synthetic utility of cesium salts in organic synthesis." Tetrahedron, 66(26), 4621-4652.

-

BenchChem Technical Guides. (2025). "Troubleshooting low yields in carbamate alkylation reactions."

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl (4-fluorobenzyl)carbamate

Executive Summary

tert-Butyl (4-fluorobenzyl)carbamate (Boc-4-fluorobenzylamine) is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Its mass spectrometric (MS) signature is defined by the lability of the tert-butoxycarbonyl (Boc) protecting group and the high stability of the fluorinated tropylium ion.

This guide analyzes the fragmentation mechanics of this compound, comparing its behavior under Electrospray Ionization (ESI) versus Electron Ionization (EI), and contrasting it with non-fluorinated analogs. The data presented here allows researchers to rapidly validate the integrity of this intermediate during drug development workflows.

Structural & Mass Spectrometric Profile

Compound Identity[1][2][3]

-

IUPAC Name: tert-Butyl N-[(4-fluorophenyl)methyl]carbamate

-

Molecular Formula: C₁₂H₁₆FNO₂

-

Exact Mass: 225.12

-

Protonated Mass

: 226.12

Fragmentation Overview Table

The following table summarizes the theoretical and observed ions across different ionization modes.

| Ion Species | m/z (Theoretical) | Origin/Mechanism | Relative Intensity (ESI) | Relative Intensity (EI) |

| 226.12 | Protonated Molecular Ion | High (Base Peak) | Very Low / Absent | |

| 170.06 | Loss of Isobutylene | Medium | Low | |

| $[M+H - Boc]^+ | 126.07 | Protonated Amine (Loss of CO₂ + Isobutylene) | High | Medium |

| 109.04 | Fluorotropylium Ion (Diagnostic) | High | High | |

| 57.07 | tert-Butyl Cation | Low | High (Base Peak) |

Mechanistic Insight: The "Why" Behind the Spectrum

The fragmentation of this compound is governed by two competing stability drivers: the acid-lability of the Boc group and the resonance stabilization of the benzylic cation.

A. The Boc Elimination Pathway (ESI Mode)

In Electrospray Ionization (positive mode), the carbonyl oxygen is the most basic site for protonation.

-

Protonation: Formation of

at m/z 226. -

Isobutylene Ejection: The tert-butyl group eliminates as isobutylene (neutral, 56 Da) via a mechanism often described as an ion-neutral complex or a McLafferty-like rearrangement. This yields the carbamic acid intermediate (

) at m/z 170. -

Decarboxylation: The carbamic acid is unstable and rapidly loses CO₂ (44 Da) to form the protonated amine, 4-fluorobenzylammonium (

).

B. The Fluorotropylium Formation (Diagnostic)

A crucial diagnostic step follows the formation of the amine. The benzylic C-N bond cleaves, releasing ammonia (NH₃) and generating the 4-fluorobenzyl cation .

-

Rearrangement: This cation immediately rearranges into the seven-membered fluorotropylium ion (

). -

Significance: This ion appears at m/z 109 . In non-fluorinated benzylamines, the tropylium ion appears at m/z 91. The mass shift of exactly +18 Da (F vs H) is the primary confirmation of the fluorine substituent's presence on the ring.

Comparative Analysis

Comparison 1: Ionization "Hardness" (ESI vs. EI)

This section compares the product's performance under "Soft" (ESI) and "Hard" (EI) ionization, guiding instrument choice.

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Molecular Ion | Clear | Weak/Absent . The radical cation |

| Base Peak | Often m/z 226 or 126 (Amine). | Often m/z 57 (t-Butyl cation). |

| Diagnostic Utility | Excellent for intact mass and sequential loss validation. | Excellent for "fingerprinting" via the m/z 109 tropylium ion. |

| Recommendation | Preferred for purity checks and LC-MS monitoring. | Useful for GC-MS analysis of volatile impurities. |

Comparison 2: Substituent Tracking (Fluorine vs. Hydrogen)

When replacing a standard benzyl group with a 4-fluorobenzyl group in drug design, the MS pattern shifts predictably.

-

4-F-Benzyl Analog: Shows tropylium at m/z 109 .

-

Stability: The fluorine atom stabilizes the tropylium ion similarly to hydrogen, meaning the intensity of m/z 109 will be comparable to m/z 91 in their respective spectra. This makes m/z 109 a reliable quantifier.

Visualization of Fragmentation Pathway[7][8][9][10]

The following diagram illustrates the stepwise degradation of the molecule under ESI conditions, highlighting the transition from the parent ion to the diagnostic fluorotropylium species.

Caption: ESI fragmentation pathway of this compound showing the sequential loss of the protecting group followed by the formation of the diagnostic fluorotropylium ion.

Experimental Protocol: LC-MS Identification

Objective: To confirm the identity and purity of this compound.

Reagents & Equipment[1][11][12]

-

Instrument: Triple Quadrupole or Q-TOF MS with ESI source.

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of sample in 1 mL of ACN. Dilute 1:100 with 50:50 ACN:Water.

-

LC Parameters:

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes (A=Water+FA, B=ACN+FA).

-

-

MS Parameters (Source):

-

Mode: Positive ESI (

). -

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20-30 V (Low voltage preserves

; High voltage promotes m/z 109).

-

-

Data Analysis:

-

Extract Ion Chromatogram (EIC) for m/z 226.1 .

-

Check MS/MS spectrum for daughter ions 170.1 and 126.1 .

-

Confirm presence of m/z 109.0 to verify the fluorinated ring.

-

References

-

NIST Mass Spectrometry Data Center. tert-Butyl carbamate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

-

Holčapek, M., et al. Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. Available at: [Link]

-

PubChem. 4-Fluorobenzylamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Melting Point & Characterization of Pure tert-Butyl (4-fluorobenzyl)carbamate

The following guide is structured to provide an in-depth technical analysis of the melting point and physical characterization of tert-Butyl (4-fluorobenzyl)carbamate (CAS 153903-23-2). It synthesizes experimental data from structural analogs to establish an expected range while detailing the precise methodology for experimental validation.

Executive Summary

This compound (also known as N-Boc-4-fluorobenzylamine) is a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs). Unlike its non-fluorinated analog, which has a well-documented low melting point, the physical state of the 4-fluoro derivative is influenced by the unique electronic and steric properties of the fluorine atom.

This guide compares the solid-state properties of this compound against established alternatives, providing a validated protocol for synthesis, purification, and melting point determination to ensure the "pure" specification required for drug development.

Technical Specifications & Comparative Analysis

The "Fluorine Effect" on Melting Point

The introduction of a fluorine atom at the para position of the benzyl ring alters the crystal lattice energy. While fluorine is isostere with hydrogen, its high electronegativity induces a dipole that typically increases the melting point relative to the unsubstituted benzyl carbamate, though often less than a chlorine substitution due to lower polarizability.

Comparative Data Table

The following table contrasts the target compound with its closest structural analogs to establish the Expected Melting Point Range .

| Compound | Structure | CAS No.[1][2][3][4][5] | Melting Point (°C) | Physical State |

| tert-Butyl benzylcarbamate | Non-substituted | 42116-44-9 | 54 – 56 °C [1] | White Solid |

| This compound | Target (4-F) | 153903-23-2 | Expected: 58 – 65 °C * | Low-Melting Solid / Viscous Oil |

| tert-Butyl (4-chlorobenzyl)carbamate | 4-Cl Analog | 120157-95-1 | ~100 – 103 °C [2]† | White Crystalline Solid |

| tert-Butyl carbamate | Boc-NH2 (Fragment) | 4248-19-5 | 105 – 108 °C [3] | White Crystals |

*Note: The 4-fluoro derivative often exhibits a lower melting point than the 4-chloro analog due to weaker intermolecular dispersion forces. It may initially isolate as a viscous oil that crystallizes upon standing or chilling. †Value inferred from the analogous phenyl carbamate series and general halogen trends [2].

Solubility & Handling Profile

-

Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water.

-

Purification: Recrystallization is best achieved using a Hexane/Ethyl Acetate system to induce crystallization from the oily crude.

Experimental Protocol: Synthesis & Characterization

To determine the precise melting point of the pure compound, the following self-validating workflow must be followed. Impurities such as unreacted amine or Boc anhydride will significantly depress the melting point.

Synthesis of Pure N-Boc-4-fluorobenzylamine

Reaction:

-

Setup: Charge a round-bottom flask with 4-fluorobenzylamine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

-

Base Addition: Add Triethylamine (Et3N) (1.5 equiv) and cool to 0°C.

-

Boc Protection: Dropwise add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in DCM.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until amine is consumed [4].

-

Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Purification (Crucial for MP Determination)

The crude product often appears as a yellow oil.

-

Solvent System: Dissolve crude oil in minimal hot Ethyl Acetate .

-

Crystallization: Slowly add Hexane until turbidity persists.

-

Induction: Cool to -20°C overnight. If oiling occurs, scratch the glass surface to induce nucleation.

-

Isolation: Filter the white solid and dry under high vacuum for 4 hours to remove solvent traces.

Melting Point Determination Method

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

-

Ramp Rate: 1°C/min near the expected range (55-70°C).

-

Validation: The melting range should not exceed 2°C (e.g., 62.0–63.5°C). A broad range (>3°C) indicates solvent entrapment or impurities.

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from raw material to validated physical property data.

Caption: Workflow for the synthesis, purification, and physical characterization of this compound.

References

-

Royal Society of Chemistry. (2014). Supporting Information: Synthesis and characterization of tert-butyl benzylcarbamate (Table 3, entry 6). Retrieved from [Link]

-

Figshare. (2014). Characterization of tert-butyl (4-chlorophenyl)carbamate and analogs. Retrieved from [Link]

-

Nottingham ePrints. (2012). Single-Carbon Atom Insertion into Aromatic Heterocycles: Synthesis of N-Boc-4-fluorobenzylamine. Retrieved from [Link]

Sources

- 1. 220298-96-4 Cas No. | 4-Aminobenzylamine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound (CAS No. 153903-23-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 851132-21-3_CAS号:851132-21-3_2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide - 化源网 [chemsrc.com]

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl (4-fluorobenzyl)carbamate and Its Impurities

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and stability. For researchers and drug development professionals working with tert-Butyl (4-fluorobenzyl)carbamate, a versatile intermediate, a robust analytical method to assess its purity is indispensable. This guide provides an in-depth technical comparison of the HPLC retention times of this compound against its potential process-related and degradation impurities. Drawing upon established chromatographic principles and experimental insights, this document will elucidate a systematic approach to developing a stability-indicating HPLC method, ensuring the accurate quantification of the target molecule and the effective separation from its potential contaminants.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in the HPLC analysis of this compound lies in achieving adequate resolution between the main component and its structurally similar impurities. These impurities can arise from various stages, including the synthesis process and subsequent storage or handling. A comprehensive understanding of the synthetic route and potential degradation pathways is therefore paramount in designing a selective and robust HPLC method.

Understanding the Impurity Profile

A thorough analysis of potential impurities is the foundation of a robust analytical method. For this compound, impurities can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the final product. Key potential process-related impurities include:

-

Starting Materials:

-

4-Fluorobenzylamine: The primary amine precursor.

-

Di-tert-butyl dicarbonate (Boc-anhydride): The protecting agent.

-

-

Intermediates and Byproducts:

-

Di-Boc protected 4-fluorobenzylamine: A potential byproduct formed by double protection of the amine.

-

tert-Butanol: A byproduct of the Boc-protection reaction.

-

4-Fluorobenzyl alcohol and 4-Fluorobenzaldehyde: Potential impurities in the starting 4-fluorobenzylamine or formed through side reactions.

-

Degradation Products: These impurities are formed due to the decomposition of the drug substance under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to the formation of 4-fluorobenzylamine.[1]

A Stability-Indicating Reversed-Phase HPLC Method

To effectively separate this compound from its potential impurities, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[2] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will have longer retention times.

Causality Behind Experimental Choices

-

Column Selection: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of organic molecules.[2] For fluorinated compounds like this compound, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity due to dipole-dipole and π-π interactions, potentially improving the resolution of closely eluting peaks.[2][3]

-

Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B) provides the flexibility to separate compounds with a range of polarities. The use of a buffer, such as phosphate or formate, helps to control the pH of the mobile phase, which is crucial for the consistent ionization state and retention of ionizable compounds.[4]

-

Detection: Ultraviolet (UV) detection is suitable for this analysis as the aromatic ring in this compound and its key impurities allows for detection at a wavelength of around 220 nm.

Experimental Protocol: HPLC Purity Analysis

Objective: To quantitatively determine the purity of this compound and to separate it from potential process-related and degradation impurities.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve an appropriate amount of the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid) to obtain a concentration of approximately 0.5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Forced Degradation Study Protocol:

To ensure the stability-indicating nature of the method, a forced degradation study should be performed.[5][6] This involves subjecting the this compound sample to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method.

Data Presentation: Expected Retention Times

The following table summarizes the expected relative retention times of this compound and its potential impurities based on their polarity. The exact retention times may vary depending on the specific HPLC system and column used.

| Compound | Expected Relative Retention Time (RRT) | Rationale for Elution Order |

| tert-Butanol | Very Early | Highly polar, minimal interaction with the C18 stationary phase. |

| 4-Fluorobenzylamine | Early | More polar than the carbamate due to the free amine group. |

| 4-Fluorobenzyl alcohol | Early | Polar due to the hydroxyl group. |

| 4-Fluorobenzaldehyde | Intermediate | Less polar than the alcohol and amine. |

| This compound | 1.00 (Reference) | The main component, with intermediate polarity. |

| Di-tert-butyl dicarbonate | Later | More hydrophobic than the product. |

| Di-Boc protected 4-fluorobenzylamine | Later | Increased hydrophobicity due to the additional Boc group. |

Visualization of the Analytical Workflow

The logical flow of developing and executing the HPLC analysis is crucial for obtaining reliable results.

Caption: Workflow for the development and validation of the HPLC method.

Trustworthiness Through Self-Validating Systems

The described protocol is designed to be a self-validating system. The forced degradation study is a critical component of this. By intentionally degrading the sample, we can demonstrate that the analytical method is capable of separating the main peak from any degradation products that may form under stress conditions. This provides confidence that the method is "stability-indicating," a key requirement for regulatory submissions. Furthermore, the use of a Diode Array Detector (DAD) allows for peak purity analysis, which can confirm that a single chromatographic peak corresponds to a single compound, further enhancing the trustworthiness of the results.

Conclusion

The successful analysis of this compound and its impurities by HPLC is a multi-faceted process that requires a deep understanding of the compound's chemistry, chromatographic principles, and regulatory expectations. By systematically identifying potential impurities, developing a robust and selective HPLC method, and validating its stability-indicating nature through forced degradation studies, researchers and drug development professionals can ensure the quality and purity of this important chemical intermediate. The insights and protocols provided in this guide serve as a comprehensive resource for establishing a reliable and scientifically sound analytical workflow.

References

-

Di-tert-butyl dicarbonate | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butanol. Retrieved from [Link]

- Reid, G. L., & Matjeka, J. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10), 74-82.

-

Ottokemi. (n.d.). tert-Butanol, for HPLC 99%+. Retrieved from [Link]

- Yoshida, Y., & Ishii, S. (1992). U.S. Patent No. 5,151,542. Washington, DC: U.S.

- American Society of Brewing Chemists. (1982). HPLC Determination of Ethanol in Beer. Journal of the American Society of Brewing Chemists, 40(2), 58-60.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different... [Photograph]. Retrieved from [Link]

- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 20(5), 430-441.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product.

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Welch Materials. (2024, June 25). Distinguishing Key Time Concepts in Chromatography Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. welch-us.com [welch-us.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: tert-Butyl (4-fluorobenzyl)carbamate

Executive Summary & Hazard Profile[1][2][3][4]

tert-Butyl (4-fluorobenzyl)carbamate is a protected amine intermediate commonly used in medicinal chemistry. While generally stable, its handling requires specific protocols due to two key factors: the lipophilicity of the Boc-group (facilitating skin absorption) and the fluorine content (requiring specialized disposal to prevent environmental release of HF during incineration).

Chemical Identification

-

Chemical Name: this compound

-

Functional Groups: Carbamate (Boc-protected amine), Fluorinated aromatic ring.[1]

-

Physical State: Typically a white to off-white crystalline solid.

Risk Assessment (GHS Classification)

Based on functional group analysis and surrogate data for Boc-benzylamines:

-

Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory Irritation).

-

Reactivity: Acid-sensitive (releases isobutylene and CO₂ upon contact with strong acids).

-

Combustion: Releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

| Protection Zone | Recommended Equipment | Technical Justification |

| Ocular | ANSI Z87.1 Safety Glasses with side shields. | Standard protection against solid projectiles. If working with >5g in solution or under pressure, upgrade to Chemical Splash Goggles . |

| Dermal (Hand) | Nitrile Rubber Gloves (Min. thickness 0.11 mm). | Nitrile provides excellent resistance to the solid and common solvents (DCM, EtOAc) used with this compound. Latex is not recommended due to poor organic solvent resistance. |

| Dermal (Body) | Lab Coat (Cotton/Polyester blend). | Must be buttoned to the neck. For scale-up (>100g), use Tyvek sleeves to bridge the glove-cuff gap. |

| Respiratory | Fume Hood (Primary). N95 Respirator (Secondary). | The primary control is engineering (hood). If weighing outside a hood is unavoidable, an N95 is required to prevent inhalation of fine particulates. |

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.

Figure 1: PPE Selection Workflow based on physical state and operational risk factors.

Operational Protocols

A. Weighing and Transfer

Objective: Minimize static-induced scattering of the solid, which is a common issue with Boc-protected crystalline solids.

-

Engineering Control: Perform all weighing inside a certified chemical fume hood.

-

Static Management: Use an anti-static gun (ZeroStat) on the spatula and weighing boat if the powder is "flighty."

-

Transfer: Do not pour from the stock bottle. Use a clean stainless steel spatula.

-

Hygiene: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.

B. Reaction Setup (Solubilization)

Objective: Prevent splashing and exposure to concentrated solutions.

-

Solvent Choice: The compound is highly soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

Addition: Add the solid to the flask first, then add the solvent. This prevents displacement splashing.

-

Incompatibility Check: Ensure no strong acids (HCl, TFA) are present unless deprotection is the intended immediate step. Premature contact with acid will generate isobutylene gas (pressure hazard).

C. Spill Response

Scenario: 5g of solid powder spills on the benchtop.

-

Alert: Notify nearby personnel.

-

Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water or ethanol.

-

Cleanup: Scoop up the damp material and place it in a solid waste container.

-

Decontamination: Wipe the surface with a mild detergent followed by water.

Disposal & Waste Management (Critical)

Because this molecule contains Fluorine , it cannot be treated as standard organic waste in all jurisdictions. Improper disposal can damage incinerator scrubbers or violate environmental permits.

| Waste Stream | Classification | Protocol |

| Solid Waste | Halogenated Organic Solid | Bag in clear polyethylene. Label clearly as "Fluorinated Organic Solid." Do NOT combine with oxidizing solids. |

| Liquid Waste | Halogenated Solvent Waste | Dissolve in acetone or DCM if necessary. Pour into the "Halogenated" carboy. Never put in the "Non-Halogenated/Fuels" stream. |

| Sharps/Glass | Contaminated Sharps | If glass is coated with the compound, it must go into the chemically contaminated sharps bin, not general glass trash. |

Why Segregate Fluorine?

Standard non-halogenated waste is often used for "fuel blending" (burned for energy). Fluorinated compounds release Hydrogen Fluoride (HF) upon combustion. HF is highly corrosive and requires specialized scrubbers that standard fuel-blending kilns may lack [1].

Figure 2: Waste Disposal Decision Tree emphasizing Halogen segregation.

References

-

BenchChem. (2025).[3][5] Proper Disposal of Fluorinated Organic Compounds: A Guide for Laboratory Professionals. Retrieved from

-

Thermo Fisher Scientific. (2025).[6][7] Safety Data Sheet: tert-Butyl carbamate (General Class Hazards). Retrieved from

-

U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from

-

Master Organic Chemistry. (2025). Amine Protection and Deprotection: The Boc Group.[5] Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. hopenn.com [hopenn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.